REACTION_CXSMILES
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[CH3:1][C:2]1[C:3]([O:5][C:6](=[O:9])[C:7]=1[CH3:8])=O.[CH2:10]([CH2:12][NH2:13])[OH:11]>>[OH:11][CH2:10][CH2:12][N:13]1[C:6](=[O:9])[C:7]([CH3:8])=[C:2]([CH3:1])[C:3]1=[O:5]
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Name
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|
Quantity
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1 L
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Type
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reactant
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Smiles
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C/C=1/C(=O)OC(\C1\C)=O
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Name
|
|
Quantity
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61 g
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Type
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reactant
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Smiles
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C(O)CN
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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product
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Smiles
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OCCN1C(C(=C(C1=O)C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 150 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 88.7% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |